molecular formula C11H16ClN3O B7898053 [1-(4-Chloro-6-methyl-pyrimidin-2-yl)-piperidin-2-yl]-methanol

[1-(4-Chloro-6-methyl-pyrimidin-2-yl)-piperidin-2-yl]-methanol

Cat. No.: B7898053
M. Wt: 241.72 g/mol
InChI Key: VUHXBARVEAIBEW-UHFFFAOYSA-N
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Description

[1-(4-Chloro-6-methyl-pyrimidin-2-yl)-piperidin-2-yl]-methanol: is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a piperidine ring attached to a pyrimidine moiety, with a hydroxyl group at the piperidine ring .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Chloro-6-methyl-pyrimidin-2-yl)-piperidin-2-yl]-methanol typically involves the reaction of 4-chloro-6-methylpyrimidine with piperidine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of [1-(4-Chloro-6-methyl-pyrimidin-2-yl)-piperidin-2-yl]-methanol involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Biological Activity

The compound [1-(4-Chloro-6-methyl-pyrimidin-2-yl)-piperidin-2-yl]-methanol, also known by its IUPAC name, exhibits significant biological activity due to its structural features. This article reviews its biological properties, including antibacterial, antifungal, and anticancer activities, supported by data from various studies.

Chemical Structure and Properties

  • Molecular Formula : C11H16ClN3O
  • Molecular Weight : 241.72 g/mol
  • CAS Number : 1261231-61-1
  • Purity : 95% .

Antibacterial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit notable antibacterial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) values against various bacterial strains have been reported. In one study, derivatives showed MIC values ranging from 20 to 25 µg/mL against Gram-negative bacteria and higher efficacy against Gram-positive strains compared to standard antibiotics like cefazolin .
Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus7.8
Escherichia coli<125
Bacillus subtilis75

Antifungal Activity

The compound has also shown potential antifungal effects. In vitro studies indicated that it could inhibit the growth of various fungal pathogens, although specific MIC values for this compound are yet to be detailed in the literature.

Anticancer Activity

The anticancer potential of related compounds has been explored extensively. For example:

  • Compounds with similar piperidine and pyrimidine structures have demonstrated antiproliferative effects on cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) with IC50 values indicating effective inhibition of cell growth .

Study 1: Synthesis and Evaluation of Antitumor Activity

A study synthesized several derivatives of piperidine containing pyrimidine rings and evaluated their antitumor activities. The results indicated that specific modifications at the piperidine nitrogen enhanced anticancer activity significantly. The most potent compounds were those with electron-withdrawing groups at the para position of the aromatic ring .

Study 2: Multicomponent Reactions for Bioactive Molecules

Another research focused on the synthesis of biologically active molecules through multicomponent reactions involving piperidine derivatives. The synthesized compounds were tested against a range of microbial strains, demonstrating superior antibacterial activity compared to traditional antibiotics .

Properties

IUPAC Name

[1-(4-chloro-6-methylpyrimidin-2-yl)piperidin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O/c1-8-6-10(12)14-11(13-8)15-5-3-2-4-9(15)7-16/h6,9,16H,2-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUHXBARVEAIBEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCCC2CO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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